molecular formula C21H16FNO6 B2964756 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021134-69-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2964756
CAS No.: 1021134-69-9
M. Wt: 397.358
InChI Key: NQPJFWFLTORUCQ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a pyran-2-carboxamide core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a 4-fluorobenzyl ether moiety. The benzo[d][1,3]dioxole (piperonyl) group is a common pharmacophore in bioactive compounds, contributing to enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO6/c22-15-4-1-13(2-5-15)10-26-20-11-27-19(8-16(20)24)21(25)23-9-14-3-6-17-18(7-14)29-12-28-17/h1-8,11H,9-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPJFWFLTORUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄FNO₄
  • Molecular Weight : 287.3535 g/mol
  • CAS Registry Number : 23512-46-1
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

Inhibition of COX Enzymes

Recent studies have demonstrated that derivatives similar to this compound show significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, compounds in related studies displayed IC₅₀ values ranging from 0.04 to 0.46 μM for COX-2 and 4.15 to 18.80 μM for COX-1, indicating a preference for COX-2 inhibition which is often associated with reduced side effects compared to non-selective inhibitors .

Biological Activities

The compound has been investigated for various biological activities including:

  • Anti-inflammatory Activity :
    • Compounds with similar structures have shown significant anti-inflammatory effects in vivo, with percentages of edema inhibition comparable to standard drugs like sodium diclofenac .
  • Analgesic Activity :
    • The analgesic potential of this compound is notable, with some derivatives achieving analgesic activity levels close to that of established analgesics .
  • Antioxidant Properties :
    • The presence of the benzo[d][1,3]dioxole moiety contributes to antioxidant activities by scavenging free radicals and preventing oxidative stress-related damage .

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the anti-inflammatory effects of similar compounds showing high selectivity for COX inhibitors with significant analgesic properties.
Study 2Discussed the synthesis of related benzodioxole derivatives and their bioactivities, highlighting their potential in treating inflammatory diseases.
Study 3Explored HSP90 inhibitors including derivatives that exhibit anti-cancer properties alongside their anti-inflammatory capabilities.

Comparison with Similar Compounds

Structural Variations and Core Scaffolds

The target compound’s pyran-2-carboxamide core distinguishes it from analogs featuring imidazole, thiazole, pyrimidine, or thiadiazole scaffolds. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Yield Biological Activity (if reported) Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (Target) Pyran-2-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl, 4-fluorobenzyloxy C₂₃H₁₈FNO₆ 435.39 N/A Not specified N/A
Compound 6 (Thieno[2,3-d]pyrimidin-4-amine) Thienopyrimidine 3',5'-Dimethoxy-5-methyl-biphenylthio, benzo[d][1,3]dioxol-5-ylmethyl C₃₅H₂₉N₃O₄S₂ 619.75 56% Not specified
Compound 2n (Benzo[d][1,3]dioxole derivative) Benzodioxole p-Tolyl C₁₅H₁₆NO₄S 306.08 29% Not specified
Compound 55 (Thiazol-2-yl cyclopropanecarboxamide) Thiazole 3-Chloro-4-methoxybenzoyl, benzo[d][1,3]dioxol-5-yl C₂₈H₂₂ClN₃O₅S 548.01 27% Anticancer (implied)
Compound 3 (Pyrimidin-4-yl aminoacetamide) Pyrimidine Benzo[d][1,3]dioxol-5-ylmethyl, 2,6-dioxopiperidin-3-yl isoindolin-4-yl C₂₈H₂₇N₇O₆ 557.56 4% Not specified
Compound 4a (Thiadiazole-Benzodioxole) Thiadiazole Benzo[d][1,3]dioxol-5-ylmethyl, 4-trifluoromethylphenyl C₁₇H₁₂F₃N₃O₂S₂ 427.42 Not reported Acetylcholinesterase inhibition

Key Observations:

  • Core Scaffold Impact : The pyran-2-carboxamide core in the target compound offers a distinct electronic profile compared to nitrogen-rich heterocycles (e.g., thiazole, pyrimidine), which may alter solubility and target selectivity.

Yield Comparison :

  • Thiazole and thienopyrimidine analogs exhibit moderate yields (20–56%), while pyrimidin-4-yl derivatives show lower efficiencies (4%) due to complex multi-step syntheses .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (435.39 g/mol) falls within the range of analogs (306.08–619.75 g/mol), adhering to Lipinski’s rule of five for drug-likeness.
  • Lipophilicity : The benzo[d][1,3]dioxole moiety enhances lipophilicity across all analogs, though the 4-fluorobenzyl group in the target compound may reduce aqueous solubility compared to polar substituents (e.g., methoxy in Compound 55) .
  • Metabolic Stability : Fluorine substitution in the target compound could mitigate oxidative metabolism, a common issue with unsubstituted benzyl groups .

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